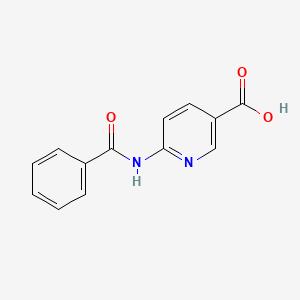![molecular formula C17H16I2N2O2 B7464851 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied in the field of cancer research. It was first discovered by Millennium Pharmaceuticals and has since been the subject of numerous studies due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide inhibits NAE, which in turn prevents the activation of the NEDD8 protein. NEDD8 is a small protein that is involved in the modification of other proteins, including those that regulate the cell cycle and DNA repair. By inhibiting NAE, 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide disrupts the ubiquitin-proteasome pathway and leads to the accumulation of proteins that are critical for cell cycle progression and DNA repair. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. It induces cell cycle arrest, inhibits DNA repair, and promotes apoptosis (programmed cell death). It also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in lab experiments is its potency and specificity. It has been shown to have a high affinity for NAE and is able to inhibit its activity at low concentrations. However, one limitation is that 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide may have off-target effects on other proteins in the ubiquitin-proteasome pathway, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide. One area of interest is the development of combination therapies that use 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in combination with other anti-cancer agents. Another direction is the investigation of 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide in other types of cancer, such as breast cancer and leukemia. Additionally, there is ongoing research into the development of more potent and selective NAE inhibitors that could be used as cancer therapeutics.
Synthesemethoden
The synthesis of 2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide involves several steps, including the reaction of 2,5-dibromo-4-nitrobenzoic acid with N-(2-methylpropanoyl)-3-aminophenylboronic acid, followed by the reduction of the nitro group and the subsequent reaction with N-iodosuccinimide. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the regulation of cell growth and division, and its dysregulation is a hallmark of cancer.
Eigenschaften
IUPAC Name |
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O2/c1-10(2)16(22)20-12-4-3-5-13(9-12)21-17(23)14-8-11(18)6-7-15(14)19/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJLTMCMLHNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)

![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)